molecular formula C15H16F6N2O4 B2791089 N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-45-8

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2791089
CAS No.: 338404-45-8
M. Wt: 402.293
InChI Key: DUVKPIGIBOYKLI-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338404-45-8) is a chemical compound with the molecular formula C15H16F6N2O4 and a molecular weight of 402.29 g/mol . This benzamide derivative features a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, a scaffold recognized in medicinal chemistry for its potential biological activity. The presence of the trifluoroethoxy groups is a significant structural feature, as fluorine-containing compounds often exhibit enhanced metabolic stability, bioavailability, and membrane permeability due to the high electronegativity and lipophilicity of fluorine atoms . The compound's structure includes an acetamidoethyl side chain, which may influence its solubility and interaction with biological targets. Researchers may be interested in this compound as a building block for the synthesis of more complex molecules or for biological screening. The 2,5-bis(2,2,2-trifluoroethoxy)benzamide core is a known pharmacophore; for instance, related compounds have been synthesized and evaluated for various biological activities. Recent scientific literature has explored derivatives containing this core structure, such as 1,3,4-oxadiazole-tethered compounds, for their potential as anticancer agents against glioblastoma cell lines and as antidiabetic agents in model organisms . This suggests potential research applications in oncology and metabolic disease studies. As with any specialized research compound, thorough investigation into its specific mechanism of action, pharmacokinetics, and safety profile is necessary. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKPIGIBOYKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core followed by the introduction of the trifluoroethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure consistent quality and scalability. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Amide Bond Formation

The core benzamide structure in this compound is typically synthesized via acid chloride or mixed anhydride coupling with amines. For example:

Reaction Pathway:

  • Acid Chloride Formation

    • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride .

    • Alternative methods use pivaloyl chloride to generate mixed anhydrides for coupling .

  • Amine Coupling

    • The acid chloride reacts with 2-acetamidoethylamine to form the target amide.

    • Key Conditions :

      • Solvents: Dichloromethane, N,N-dimethylacetamide (DMAc) .

      • Temperature: −10°C to −50°C to minimize side reactions .

      • Base: Triethylamine or N-methylmorpholine to scavenge HCl .

Example Reaction Table:

StepReagents/ConditionsProductYieldCitation
1SOCl₂, reflux, 3hAcid chloride intermediate85–90%
22-Acetamidoethylamine, DMAc, −20°CN-(2-acetamidoethyl)-2,5-bis-TFE benzamide~75%*

*Theorized based on analogous reactions with 2-aminomethylpyridine .

Hydrogenation of Pyridine Intermediates

While not directly applicable to this compound, similar benzamides (e.g., Flecainide precursors) undergo catalytic hydrogenation to reduce pyridine rings to piperidines . For N-(2-acetamidoethyl) derivatives, this step is unnecessary, but highlights stability under hydrogenation conditions.

Hydrolytic Stability

The trifluoroethoxy groups are electron-withdrawing, rendering the amide bond susceptible to hydrolysis under extreme conditions:

Hydrolysis Pathways:

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M, 100°C) cleaves the amide bond, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-acetamidoethylamine .

  • Basic Hydrolysis : NaOH (2M, 80°C) degrades the amide to the sodium salt of the benzoic acid .

Trifluoroethoxy Groups

  • Inertness : Resistant to nucleophilic substitution or oxidation due to strong C–F bonds .

  • Thermal Stability : Stable up to 200°C, as shown in Flecainide analogs .

Acetamidoethyl Group

  • Acetylation/Deacetylation :

    • The acetamide group can be hydrolyzed to a free amine under acidic conditions (e.g., H₂SO₄, 60°C) .

    • Re-acetylation is achievable using acetic anhydride .

Byproduct Formation

Non-selective acylation is a key challenge during synthesis. For example:

  • The amine group in 2-acetamidoethylamine may react at both nitrogen sites, producing isomeric byproducts .

  • Mitigation : Low-temperature coupling (−40°C) and stoichiometric control reduce byproduct formation .

Crystallization and Purification

  • Solvent Systems : Cyclohexane/ethyl acetate mixtures yield high-purity crystals (>99% by HPLC) .

  • Drying : Vacuum drying at 40°C removes residual solvents without decomposing the product .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with trifluoroethoxy groups exhibit significant anticancer properties. The unique electronic and steric effects of the trifluoroethoxy moiety enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapeutics .

1.2 Kappa Opioid Receptor Modulation
N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has been investigated for its role as a kappa opioid receptor modulator. This receptor is implicated in pain regulation and mood disorders. The compound's structure allows it to bind effectively to the receptor, potentially leading to new analgesic drugs with fewer side effects compared to traditional opioids .

Material Science

2.1 Fluorinated Polymers
The incorporation of trifluoroethoxy groups into polymer matrices can enhance thermal stability and hydrophobicity. These properties are critical for applications in coatings and sealants where resistance to environmental degradation is necessary. Research has shown that polymers modified with such fluorinated compounds exhibit improved performance in harsh conditions .

2.2 Surface Modification
The compound can be utilized for surface modification of materials to impart water and oil repellency. This application is particularly relevant in textiles and construction materials, where such properties can significantly enhance durability and functionality .

Environmental Science

3.1 Biodegradation Studies
Investigations into the environmental impact of fluorinated compounds have revealed that certain derivatives can resist biodegradation, leading to concerns about their persistence in ecosystems. Understanding the degradation pathways of this compound is crucial for assessing its environmental footprint and developing strategies for remediation .

3.2 Water Treatment Applications
Due to its chemical stability and interaction with various pollutants, this compound may find applications in water treatment processes. Its ability to adsorb certain contaminants could be leveraged to develop more effective filtration systems .

Summary of Findings

The table below summarizes the key applications of this compound across different fields:

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Kappa opioid receptor modulatorsNew analgesics with reduced side effects
Material ScienceFluorinated polymersEnhanced thermal stability and hydrophobicity
Surface modificationImproved durability in textiles and construction
Environmental ScienceBiodegradation studiesAssessment of environmental persistence
Water treatment applicationsEffective pollutant adsorption

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Relevance

The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is critical for antiarrhythmic activity, as demonstrated by structure-activity relationship (SAR) studies. Variations in the amide side chain influence pharmacokinetics, target specificity, and potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 2,5-Bis(Trifluoroethoxy)Benzamide Derivatives
Compound Name Side Chain Structure Molecular Weight Key Properties References
Flecainide (N-(2-piperidinylmethyl)-...) Piperidinylmethyl 414.34 g/mol High oral bioavailability, long half-life (11–22 h), Na⁺/K⁺ channel blockade
Target Compound (N-(2-acetamidoethyl)-...) Acetamidoethyl ~408.3 g/mol* Enhanced hydrophilicity (due to acetamide), potential reduced CNS penetration
N-(2-Pyridylmethyl)-... Pyridylmethyl 408.3 g/mol Aromatic side chain; lower basicity vs. piperidine; intermediate metabolite
N-[2-(3,4-Dimethylphenyl)-4-oxo-1,3-thiazolidin-3-yl]-... Thiazolidinone-linked phenyl ~500–550 g/mol† Added heterocyclic ring; potential multi-target activity (e.g., Ca²⁺ modulation)

*Estimated based on flecainide’s molecular weight and substituent differences.
†Approximate range due to variable substituents.

Key Differences and Implications

Side Chain Flexibility and Basicity: Flecainide’s piperidinylmethyl group introduces a secondary amine, enhancing lipophilicity and membrane permeability. This contributes to its long elimination half-life and potent sodium channel blockade . The acetamidoethyl side chain in the target compound replaces the amine with a tertiary amide, likely reducing basicity and increasing hydrophilicity.

Synthetic Intermediates and Impurities :

  • During flecainide synthesis, impurities like N-((4-methylpiperidin-2-yl)methyl)-... and N-(pyridin-2-ylmethyl)-... are observed. These derivatives exhibit structural similarities but differ in ring substitution, impacting purity and safety profiles .

Pharmacokinetic and Pharmacodynamic Variations

  • Flecainide : Rapid absorption, minimal hepatic metabolism, and renal excretion. Its piperidine moiety contributes to sustained plasma levels .
  • Pyridylmethyl Derivative : Acts as a flecainide precursor; catalytic hydrogenation converts it to flecainide. The pyridine ring’s aromaticity may reduce metabolic stability compared to saturated piperidine .
  • Thiazolidinone Analogs: Limited pharmacokinetic data, but the thiazolidinone ring could enhance binding to proteins involved in calcium handling, broadening therapeutic scope .

Biological Activity

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest due to its potential biological activity. This compound belongs to a class of benzamide derivatives that have been studied for various pharmacological properties, including their effects on cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C15H16F6N2O
  • Molecular Weight : 402.29 g/mol
  • CAS Number : 338404-45-8
  • Purity : Minimum 95% .

The compound features two trifluoroethoxy groups attached to a benzamide core, which is believed to influence its biological interactions and solubility.

Research indicates that this compound may exhibit protective effects against endoplasmic reticulum (ER) stress-induced cell death. ER stress is a critical factor in the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. Compounds that modulate ER stress responses are being explored for their therapeutic potential in these conditions .

Case Studies and Research Findings

  • Protective Effects on Pancreatic β-cells :
    • A study explored various benzamide analogs for their ability to protect pancreatic β-cells from ER stress. The compound this compound was part of a series evaluated for their efficacy in enhancing cell viability under stress conditions. The findings suggested that modifications in the chemical structure could lead to improved protective effects against apoptosis in β-cells .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of similar compounds has shown that the presence of trifluoroethoxy groups significantly enhances the hydrophobic character of the molecules, which may improve their interaction with lipid membranes and cellular targets. This property is crucial for developing drugs targeting membrane-associated pathways .
  • Potential Antidiabetic Activity :
    • The compound's ability to mitigate ER stress could position it as a candidate for antidiabetic therapies. By protecting β-cell function and survival, it may help in maintaining insulin secretion and glucose homeostasis in diabetic patients .

Comparative Biological Activity Table

Compound NameEC50 (μM)Maximal Activity (%)Biological Target
WO5m0.1 ± 0.01100Pancreatic β-cells
N-(2-acetamidoethyl)-...TBDTBDER Stress Modulation
1-(3-chloro-...)697β-cell Protection

Note: TBD = To Be Determined based on further studies.

Q & A

Basic Research Question

  • Stepwise Synthesis :
    • Condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-acetamidoethylamine using carbodiimide coupling agents .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
  • Impurity Control :
    • Monitor byproducts like N-(pyridin-2-ylmethyl)- analogs using HPLC (C18 column, acetonitrile/water) .
    • Process-related impurities (e.g., methylpiperidine derivatives) are minimized by optimizing reaction time and temperature .

How can researchers resolve contradictions in DSC thermograms for polymorphic forms of this compound?

Advanced Research Question

  • DSC Analysis : Use PerkinElmer DSC 80000 with heating rates of 10°C/min under nitrogen. Polymorphs may show distinct endotherms (e.g., 146–152°C vs. 228–229°C for hydrochloride salts) .
  • Mitigation Strategies :
    • Recrystallize from isopropanol/methanol mixtures to stabilize the desired form .
    • Cross-validate with XRPD to confirm crystalline phase consistency .

What metabolic pathways and intermediates are associated with this compound in mammalian systems?

Advanced Research Question

  • Primary Metabolites :
    • 5-Hydroxy-N-(6-oxo-2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide (via hepatic oxidation) .
    • Reduction of 2,5-bis(2,2,2-trifluoroethoxy)-N-(6-oxo-2-piperidylmethyl)benzamide yields the parent compound .
  • Analytical Methods :
    • Use synthetic standards (e.g., deuterated flecainide-d4) for LC-MS/MS quantification in plasma .

How do trifluoroethoxy substituents influence the compound’s sodium channel blockade efficacy?

Advanced Research Question

  • Mechanistic Insights :
    • Trifluoroethoxy groups enhance lipophilicity, improving membrane permeability (logP ~9.3) and binding to Nav_v1.5 channels (IC50_{50} = 3.4 µM) .
    • Electrophysiology assays (patch-clamp) show prolonged inactivation of cardiac sodium currents .
  • Structural-Activity Relationship (SAR) :
    • Replacement with methyl or chloro groups reduces potency by >50% .

What advanced chromatographic methods are recommended for purity analysis?

Advanced Research Question

  • HPLC Conditions :
    • Column: C18, 5 µm, 250 × 4.6 mm.
    • Mobile Phase: Gradient of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 to 70:30 over 25 min).
    • Detection: UV at 230 nm (max absorbance for benzamide core) .
  • Validation Parameters :
    • Linearity (R2^2 >0.999), LOD ≤0.1%, LOQ ≤0.3% .

How are process-related impurities like N-(pyridin-2-ylmethyl) derivatives quantified?

Advanced Research Question

  • Impurity Synthesis : React 2,5-bis(trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)pyridine in dichloromethane .
  • Quantification :
    • Use 1H^1H NMR (DMSO-d6d_6) integration of pyridyl protons (δ 8.50–7.20 ppm) .
    • LC-MS with charged aerosol detection (CAD) for non-UV-active impurities .

What strategies optimize yield in large-scale synthesis?

Advanced Research Question

  • Catalytic Hydrogenation : Use platinum oxide (PtO2_2) under 50 psi H2_2 to reduce nitro intermediates with >90% yield .
  • Solvent Optimization : Replace benzene with toluene for safer amide coupling at 45°C .
  • Process Monitoring : In-line FTIR to track reaction completion and minimize over-reaction .

Table 1: Key Analytical Parameters

ParameterMethodAcceptance CriteriaReference
Melting PointDSC146–152°C (polymorph A)
PurityHPLC-UV≥98.0% (area normalization)
Water ContentKarl Fischer≤0.5% w/w
Residual SolventsGC-FID≤500 ppm (ICH Q3C)

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